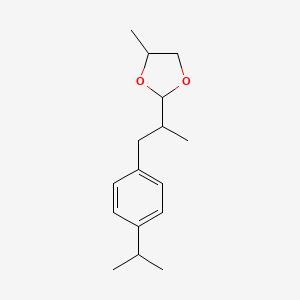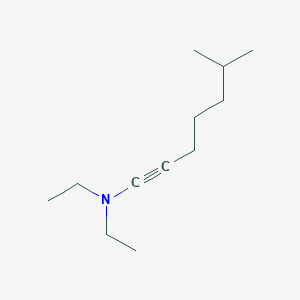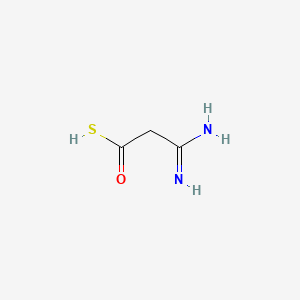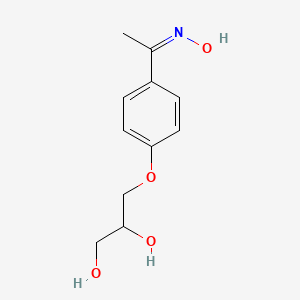
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is a chemical compound with the molecular formula C11H18N2OS It is known for its unique structure, which includes an epoxy group and a dimethylthiocarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- typically involves the following steps:
Formation of Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting an appropriate precursor with a cyclizing agent under controlled conditions.
Introduction of Epoxy Group: The epoxy group is introduced through an epoxidation reaction. This involves the reaction of an alkene with an oxidizing agent such as peracetic acid or m-chloroperbenzoic acid.
Addition of Dimethylthiocarbamoyl Group: The final step involves the introduction of the dimethylthiocarbamoyl group. This can be achieved by reacting the intermediate compound with dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization, epoxidation, and addition reactions in a controlled manner.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylthiocarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracetic acid, m-chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Isoindolines: Formed through nucleophilic substitution reactions.
科学的研究の応用
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- involves its interaction with specific molecular targets and pathways. The compound’s epoxy group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition or modulation of enzyme activity, which may contribute to its biological effects.
類似化合物との比較
Similar Compounds
4,7-Epoxyisoindoline: Lacks the dimethylthiocarbamoyl group, making it less reactive in certain chemical reactions.
Hexahydroisoindoline: Lacks both the epoxy and dimethylthiocarbamoyl groups, resulting in different chemical and biological properties.
Dimethylthiocarbamoyl Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4,7-Epoxyisoindoline, hexahydro-2-(dimethylthiocarbamoyl)- is unique due to the presence of both the epoxy and dimethylthiocarbamoyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
73986-89-7 |
|---|---|
分子式 |
C11H18N2OS |
分子量 |
226.34 g/mol |
IUPAC名 |
N,N-dimethyl-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindole-2-carbothioamide |
InChI |
InChI=1S/C11H18N2OS/c1-12(2)11(15)13-5-7-8(6-13)10-4-3-9(7)14-10/h7-10H,3-6H2,1-2H3 |
InChIキー |
QMCICVXIQRDSTA-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=S)N1CC2C3CCC(C2C1)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
![2,4-Pentanedione, 3-[2-(3-methyl-4-nitro-5-isoxazolyl)-1-phenylethyl]-](/img/structure/B14446989.png)


![9,9'-(1,4-Phenylene)di(9-azabicyclo[3.3.1]nonan-3-one)](/img/structure/B14446998.png)
![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)

